Cas no 2227720-09-2 (3-bromo-1-methyl-2-(2R)-oxiran-2-yl-1H-indole)

3-bromo-1-methyl-2-(2R)-oxiran-2-yl-1H-indole 化学的及び物理的性質
名前と識別子
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- 3-bromo-1-methyl-2-(2R)-oxiran-2-yl-1H-indole
- 2227720-09-2
- 3-bromo-1-methyl-2-[(2R)-oxiran-2-yl]-1H-indole
- EN300-1916041
-
- インチ: 1S/C11H10BrNO/c1-13-8-5-3-2-4-7(8)10(12)11(13)9-6-14-9/h2-5,9H,6H2,1H3/t9-/m0/s1
- InChIKey: WEPUNRTXWGYUIR-VIFPVBQESA-N
- SMILES: BrC1C2C=CC=CC=2N(C)C=1[C@@H]1CO1
計算された属性
- 精确分子量: 250.99458g/mol
- 同位素质量: 250.99458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 235
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.5Ų
- XLogP3: 2.2
3-bromo-1-methyl-2-(2R)-oxiran-2-yl-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1916041-0.05g |
3-bromo-1-methyl-2-[(2R)-oxiran-2-yl]-1H-indole |
2227720-09-2 | 0.05g |
$1452.0 | 2023-09-17 | ||
Enamine | EN300-1916041-0.1g |
3-bromo-1-methyl-2-[(2R)-oxiran-2-yl]-1H-indole |
2227720-09-2 | 0.1g |
$1521.0 | 2023-09-17 | ||
Enamine | EN300-1916041-1g |
3-bromo-1-methyl-2-[(2R)-oxiran-2-yl]-1H-indole |
2227720-09-2 | 1g |
$1729.0 | 2023-09-17 | ||
Enamine | EN300-1916041-5g |
3-bromo-1-methyl-2-[(2R)-oxiran-2-yl]-1H-indole |
2227720-09-2 | 5g |
$5014.0 | 2023-09-17 | ||
Enamine | EN300-1916041-10.0g |
3-bromo-1-methyl-2-[(2R)-oxiran-2-yl]-1H-indole |
2227720-09-2 | 10g |
$7435.0 | 2023-06-01 | ||
Enamine | EN300-1916041-2.5g |
3-bromo-1-methyl-2-[(2R)-oxiran-2-yl]-1H-indole |
2227720-09-2 | 2.5g |
$3389.0 | 2023-09-17 | ||
Enamine | EN300-1916041-0.25g |
3-bromo-1-methyl-2-[(2R)-oxiran-2-yl]-1H-indole |
2227720-09-2 | 0.25g |
$1591.0 | 2023-09-17 | ||
Enamine | EN300-1916041-0.5g |
3-bromo-1-methyl-2-[(2R)-oxiran-2-yl]-1H-indole |
2227720-09-2 | 0.5g |
$1660.0 | 2023-09-17 | ||
Enamine | EN300-1916041-1.0g |
3-bromo-1-methyl-2-[(2R)-oxiran-2-yl]-1H-indole |
2227720-09-2 | 1g |
$1729.0 | 2023-06-01 | ||
Enamine | EN300-1916041-5.0g |
3-bromo-1-methyl-2-[(2R)-oxiran-2-yl]-1H-indole |
2227720-09-2 | 5g |
$5014.0 | 2023-06-01 |
3-bromo-1-methyl-2-(2R)-oxiran-2-yl-1H-indole 関連文献
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1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
3-bromo-1-methyl-2-(2R)-oxiran-2-yl-1H-indoleに関する追加情報
Comprehensive Analysis of 3-Bromo-1-methyl-2-(2R)-oxiran-2-yl-1H-indole (CAS No. 2227720-09-2)
The compound 3-bromo-1-methyl-2-(2R)-oxiran-2-yl-1H-indole (CAS No. 2227720-09-2) is a structurally unique indole derivative that has garnered significant attention in pharmaceutical and organic chemistry research. With its brominated indole core and epoxide (oxirane) functionality, this molecule serves as a versatile intermediate for synthesizing biologically active compounds. Its chiral (2R)-oxiran-2-yl group further enhances its utility in asymmetric synthesis, aligning with the growing demand for enantioselective drug development.
Recent trends in drug discovery highlight the importance of indole-based scaffolds, which are prevalent in FDA-approved drugs targeting neurological disorders and oncology. Researchers frequently search for "indole derivatives in drug design" or "epoxide reactivity in medicinal chemistry," reflecting the compound's relevance. The bromine substituent at the 3-position enables selective cross-coupling reactions, a feature often explored in "C-H functionalization of heterocycles" studies.
From a synthetic perspective, 3-bromo-1-methyl-2-(2R)-oxiran-2-yl-1H-indole offers dual reactivity: the oxirane ring undergoes nucleophilic opening for fragment coupling, while the bromoindole moiety participates in metal-catalyzed transformations like Suzuki-Miyaura couplings. This aligns with the "click chemistry" and "late-stage diversification" paradigms dominating current literature. Computational studies suggest its potential as a covalent inhibitor precursor, addressing the rising interest in "targeted covalent drugs."
Stability studies indicate that the compound requires storage under inert conditions due to the oxirane ring's strain, a topic frequently queried as "epoxide stability in storage." Analytical characterization typically employs HPLC chiral separation and X-ray crystallography to confirm the (2R) configuration, techniques often searched alongside "chiral analysis methods."
In green chemistry applications, researchers investigate enzymatic resolutions of racemic mixtures to access this chiral building block, responding to queries about "biocatalysis in API synthesis." Its molecular weight (280.13 g/mol) and lipophilicity (predicted LogP ~2.8) make it suitable for blood-brain barrier penetration studies, connecting to "CNS drug permeability" research hotspots.
Patent landscapes reveal derivatives of 3-bromo-1-methyl-2-(2R)-oxiran-2-yl-1H-indole in applications ranging from kinase inhibition to neurodegenerative disease modulation. This correlates with search trends for "indole kinase inhibitors" and "small molecule neuroprotectants." The compound's Michael acceptor capability via the epoxide also positions it in "electrophilic pharmacophore" discussions.
As regulatory agencies emphasize stereochemical purity in drug submissions (per ICH Q6A), the (2R) configuration's characterization remains a critical focus area. Analytical method development for this compound often involves "chiral SFC methods" – a technique gaining traction in pharmaceutical QC labs worldwide.
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